3-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, bromophenyl, and dichlorophenyl groups attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of Substituents: The bromophenyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the bromophenyl and dichlorophenyl groups to their corresponding hydrocarbons.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where the bromine and chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and electrophiles like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce azetidine derivatives.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-1-(4-fluorophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one: Similar structure but with a fluorine atom instead of a bromine atom.
3-Amino-1-(4-methylphenyl)-4-(2,4-dichlorophenyl)azetidin-2-one: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 3-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H11BrCl2N2O |
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Molecular Weight |
386.1 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H11BrCl2N2O/c16-8-1-4-10(5-2-8)20-14(13(19)15(20)21)11-6-3-9(17)7-12(11)18/h1-7,13-14H,19H2 |
InChI Key |
ZHVYVMWKQMDEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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